molecular formula C13H16N2O6 B5508854 Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- CAS No. 61212-72-4

Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)-

Cat. No.: B5508854
CAS No.: 61212-72-4
M. Wt: 296.28 g/mol
InChI Key: HFSMXILHWHTYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)-, is a heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) substituted with a benzoyl group. This benzoyl group is further modified with a nitro (-NO₂) group at the 2-position and two methoxy (-OCH₃) groups at the 4- and 5-positions. The molecular formula is inferred as C₁₃H₁₅N₂O₆ based on structural analogs (e.g., 4-(4-nitrobenzoyl)morpholine, C₁₁H₁₂N₂O₄ ). The nitro and methoxy substituents influence electronic properties, solubility, and biological interactions, making this compound a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-19-11-7-9(10(15(17)18)8-12(11)20-2)13(16)14-3-5-21-6-4-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSMXILHWHTYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCOCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350245
Record name Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61212-72-4
Record name Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- typically involves the reaction of morpholine with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Reduction: 4-(4,5-dimethoxy-2-aminobenzoyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and morpholine.

Scientific Research Applications

Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-(4,5-dimethoxy-2-nitrobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biological macromolecules. The dimethoxy groups may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Nitrobenzoyl)morpholine

  • Structure : Benzoyl group with a single nitro substituent at the 4-position.
  • Molecular Formula : C₁₁H₁₂N₂O₄ .
  • Simpler substitution pattern may limit binding diversity in biological targets compared to the multi-substituted target compound.

Thiomorpholine Derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine)

  • Structure : Replaces oxygen in the morpholine ring with sulfur.
  • Key Differences :
    • Increased lipophilicity due to sulfur’s larger atomic radius and polarizability .
    • Crystal packing differs significantly; sulfur facilitates weak C–H···O hydrogen bonds and aromatic stacking, whereas oxygen-based morpholine derivatives form distinct intermolecular interactions .

Trisubstituted Pyrimidine-Morpholine Hybrids (e.g., CID2992168)

  • Structure : Morpholine attached to a pyrimidine core with trifluoromethyl and aryl groups.
  • Key Differences :
    • Pyrimidine ring introduces planar geometry, enhancing π-π stacking with biological targets (e.g., EP2 receptor) .
    • The trifluoromethyl group improves metabolic stability compared to nitro groups, which are prone to reduction in vivo .

Sulfonyl/Sulfinyl Morpholine Derivatives (e.g., 4-[6-[[(4-Chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine)

  • Structure : Morpholine linked to sulfinyl/sulfonyl groups on aromatic systems.
  • Key Differences :
    • Sulfur oxidation states (sulfinyl vs. sulfonyl) modulate electronic effects and hydrogen-bonding capacity .
    • Chlorophenyl groups enhance halogen bonding, a feature absent in the target compound’s nitro-dimethoxy system .

Comparative Data Table

Compound Molecular Formula Key Substituents Biological Activity/Application Notable Properties
Target Compound C₁₃H₁₅N₂O₆ 2-NO₂, 4,5-(OCH₃) Potential antimicrobial, CNS modulators (inferred) High electron-withdrawing/donating mix
4-(4-Nitrobenzoyl)morpholine C₁₁H₁₂N₂O₄ 4-NO₂ Intermediate in drug synthesis Lower solubility than target
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 4-NO₂, S in ring Antimycobacterial precursor Higher lipophilicity, unique crystal packing
CID2992168 (Pyrimidine-morpholine) C₁₇H₁₈F₃N₃O₂ Trifluoromethyl, aryl EP2 receptor potentiation Enhanced metabolic stability
Sulfinyl-morpholine (CAS 306980-67-6) C₂₁H₂₀ClN₃O₂S 4-Cl, sulfinyl GABA receptor ligands Halogen bonding capability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s nitro and methoxy groups may require sequential Friedel-Crafts acylation and nitration steps, similar to methods for 4-(4-nitrobenzoyl)morpholine . Thiomorpholine derivatives, however, employ nucleophilic aromatic substitution with sulfur-containing reagents .
  • Methoxy groups enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • Structural Insights :
    • The dimethoxy-nitrobenzoyl moiety may adopt a twisted conformation, reducing π-π stacking but enabling van der Waals interactions in hydrophobic pockets .
    • Morpholine’s oxygen participates in hydrogen bonding, critical for receptor binding (e.g., EP2 modulation in pyrimidine hybrids ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.